![molecular formula C11H14BrF3N2 B1454663 N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1480680-65-6](/img/structure/B1454663.png)
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine, also known as N-(3-bromo-5-(trifluoromethyl)phenyl)-N,N-dimethyl-1,2-ethanediamine, is an organic compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 137°C and a melting point of -50°C. N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine is an important organic compound due to its wide range of applications in organic synthesis and chemical research.
Scientific Research Applications
Fluorescent Copper(II) Complexes
Copper(II) complexes utilizing bidentate Schiff base ligands, including derivatives of ethane-1,2-diamine, have been synthesized for studies on DNA binding, nuclease activity, and cytotoxicity. These complexes exhibit potential for DNA interaction and cleavage, with applications in cancer therapy due to their cytotoxic effects on human breast cancer cell lines, potentially offering an alternative to traditional chemotherapeutic agents like cisplatin (Jaividhya et al., 2015).
Organic Synthesis
In organic chemistry, N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine derivatives serve as key intermediates in the synthesis of complex molecules. For example, they are used in reactions with 1,5-difluoro-2,4-dinitrobenzene to yield compounds with potential applications in material sciences and pharmacology (Zissimou & Koutentis, 2017).
Polymer Science
A novel fluorinated aromatic diamine monomer has been synthesized for creating a series of fluorine-containing polyimides. These polymers are notable for their high solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties. The incorporation of trifluoromethyl groups contributes to the polymers' desirable features, such as low dielectric constants and high optical transparency, making them suitable for applications in electronics and aerospace industries (Yin et al., 2005).
CO2 Capture Technology
N1,N2-Dimethylethane-1,2-diamine has been explored as a potential absorbent for CO2 capture. Research on its equilibrium solubility, reaction kinetics, and thermal stability highlights its efficiency in capturing CO2, which is crucial for addressing climate change and reducing greenhouse gas emissions (Zheng et al., 2020).
Materials Chemistry
Derivatives of ethane-1,2-diamine have been used in the synthesis and characterization of new compounds with potential applications in materials chemistry. These include the creation of novel diazasilacycloalkanes and polyimides with unique properties such as high thermal stability, low dielectric constants, and optical transparency. These materials are promising for use in electronics, optics, and high-performance materials (Knopf et al., 2004).
properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF3N2/c1-17(2)4-3-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCOXGMGAEDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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